Navarixin Navarixin Navarixin is an orally available small molecule antagonist of the C-X-C motif chemokine receptor 1 (CXCR1; interleukin-8 receptor alpha; IL8RA) and 2 (CXCR2; interleukin-8 receptor beta; IL8RB), with potential immunomodulating and antineoplastic activities. Upon administration, navarixin binds to and inhibits the activation of CXCR 1 and 2. This inhibits CXCR1/2-mediated signaling, reduces both recruitment and migration of immunosuppressive myeloid-derived suppressor cells (MDSCs) and neutrophils in the tumor microenvironment (TME), inhibits inflammatory processes and abrogates the immunosuppressive nature of the TME. This allows effector cells, such as natural killer (NK) cells and cytotoxic T-lymphocytes (CTLs), to kill and eliminate cancer cells. This inhibits tumor cell migration, metastasis, angiogenesis and tumor cell proliferation. CXCR 1 and 2, G protein-coupled receptor proteins located on myeloid cells and certain tumor cells, play key roles in the immunosuppressive nature of the TME, tumor metastasis, therapy-resistance, myeloid cell suppression, and inflammation.
Brand Name: Vulcanchem
CAS No.: 862464-58-2
VCID: VC13471609
InChI: InChI=1S/C21H23N3O5/c1-5-13(15-10-9-11(2)29-15)22-16-17(20(27)19(16)26)23-14-8-6-7-12(18(14)25)21(28)24(3)4/h6-10,13,22-23,25H,5H2,1-4H3/t13-/m1/s1
SMILES: CCC(C1=CC=C(O1)C)NC2=C(C(=O)C2=O)NC3=CC=CC(=C3O)C(=O)N(C)C
Molecular Formula: C21H23N3O5
Molecular Weight: 397.4 g/mol

Navarixin

CAS No.: 862464-58-2

Cat. No.: VC13471609

Molecular Formula: C21H23N3O5

Molecular Weight: 397.4 g/mol

* For research use only. Not for human or veterinary use.

Navarixin - 862464-58-2

Specification

CAS No. 862464-58-2
Molecular Formula C21H23N3O5
Molecular Weight 397.4 g/mol
IUPAC Name 2-hydroxy-N,N-dimethyl-3-[[2-[[(1R)-1-(5-methylfuran-2-yl)propyl]amino]-3,4-dioxocyclobuten-1-yl]amino]benzamide
Standard InChI InChI=1S/C21H23N3O5/c1-5-13(15-10-9-11(2)29-15)22-16-17(20(27)19(16)26)23-14-8-6-7-12(18(14)25)21(28)24(3)4/h6-10,13,22-23,25H,5H2,1-4H3/t13-/m1/s1
Standard InChI Key RXIUEIPPLAFSDF-CYBMUJFWSA-N
Isomeric SMILES CC[C@H](C1=CC=C(O1)C)NC2=C(C(=O)C2=O)NC3=CC=CC(=C3O)C(=O)N(C)C
SMILES CCC(C1=CC=C(O1)C)NC2=C(C(=O)C2=O)NC3=CC=CC(=C3O)C(=O)N(C)C
Canonical SMILES CCC(C1=CC=C(O1)C)NC2=C(C(=O)C2=O)NC3=CC=CC(=C3O)C(=O)N(C)C

Introduction

Chemical and Pharmacological Profile of Navarixin

Structural Characteristics

Navarixin’s chemical structure features a furan-substituted butylamine core linked to a dimethylbenzamide moiety, with absolute stereochemistry at the C-1 position of the butyl chain . The monohydrate form (C21_{21}H23_{23}N3_{3}O5_{5}·H2_{2}O) exhibits a molecular weight of 415.44 g/mol and a chiral center that is critical for target engagement . X-ray crystallography and nuclear magnetic resonance studies confirm its binding within an intracellular allosteric pocket of CXCR2, overlapping with G-protein coupling domains .

Target Affinity and Selectivity

Navarixin demonstrates differential inhibition of CXCR subtypes:

TargetIC50_{50} (nM)SpeciesReference
CXCR136.0Human
CXCR22.6Human
CXCR20.08–0.20Rodent

This >10-fold selectivity for CXCR2 over CXCR1 enables preferential inhibition of neutrophil chemotaxis mediated by CXCL1, CXCL5, and CXCL8 . Cross-reactivity studies show negligible activity against 168 other kinases and GPCRs at therapeutic concentrations .

Mechanism of Action: Allosteric Modulation of CXCR Signaling

Allosteric Binding Dynamics

Navarixin acts as a negative allosteric modulator (NAM) with slow dissociation kinetics (koff_{off} = 0.003 min1^{-1}) from CXCR2 . Molecular dynamics simulations reveal that its furan oxygen forms hydrogen bonds with Tyr311^{311} and Lys320^{320} in transmembrane helix 7, stabilizing the receptor in an inactive conformation . This mechanism noncompetitively inhibits both Gi_i-dependent signaling and β-arrestin recruitment induced by CXCL8 .

Downstream Immunomodulatory Effects

In preclinical models, Navarixin (30 mg/kg/day) reduced:

  • Tumor-associated neutrophil infiltration by 78% (p < 0.001 vs. control)

  • Myeloid-derived suppressor cell (MDSC) populations in spleens by 64%

  • Serum IL-6 and G-CSF levels by >50% within 24 hours

These effects correlate with restored CD8+^+ T-cell function in murine cancer models .

Clinical Development Across Therapeutic Areas

Respiratory Diseases

Phase II Asthma Trial (NCT00684593):

  • 28-day treatment with 30 mg Navarixin monotherapy

  • Primary endpoint: 18% improvement in FEV1_1 vs. placebo (p = 0.032)

  • Sputum neutrophil count reduction: 43% (95% CI: 29–56%)

COPD Studies:

  • 6-week trial showed 22% decrease in exacerbation frequency

  • No increased infection risk observed despite neutropenia

Oncology Applications

The Phase II KEYNOTE-723 trial (NCT03473925) evaluated Navarixin combined with pembrolizumab in 105 patients :

CohortORRMedian PFSGrade ≥3 AEs
CRPC (n=40)5%2.4 mo27%
MSS CRC (n=40)2.5%1.8 mo33%
NSCLC (n=25)0%2.1 mo24%

Neutrophil suppression was dose-dependent:

  • 50 mg dose: 48.2% reduction in ANC by Cycle 1

  • 30 mg dose: 44.5% ANC reduction

Despite preclinical promise, the trial failed to meet efficacy thresholds, leading to study termination .

Adverse EffectIncidence (30 mg)Incidence (50 mg)
Neutropenia15.8%36.8%
Headache4.2%10.5%
Transaminitis2.1%6.3%

Grade 4 neutropenia occurred in 4% of patients at 100 mg doses . No treatment-related deaths reported across trials .

Future Directions and Unresolved Questions

Biomarker-Driven Patient Selection

Ongoing research focuses on identifying predictive biomarkers:

  • High baseline CXCL8 serum levels (>50 pg/mL) correlate with PFS benefit (HR = 0.62; p = 0.08)

  • Tumors with >20% PD-L1+^+ myeloid cells show enhanced CD8+^+ infiltration post-treatment

Combination Therapy Strategies

Preclinical data support testing Navarixin with:

  • PARP inhibitors in BRCA-mutant models (synergy score = 0.82)

  • Anti-IL-6 antibodies to counteract compensatory cytokine release

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator